molecular formula C14H11F3O2 B6293938 (4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)methanol CAS No. 2379321-37-4

(4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)methanol

Katalognummer: B6293938
CAS-Nummer: 2379321-37-4
Molekulargewicht: 268.23 g/mol
InChI-Schlüssel: BYFMIZBIIQTPBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)methanol is a biphenyl derivative featuring a trifluoromethoxy (-OCF₃) group at the 4-position of one phenyl ring and a hydroxymethyl (-CH₂OH) group at the 2-position of the adjacent ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing nature of the trifluoromethoxy group, which enhances metabolic stability and influences receptor binding interactions . Its synthesis likely involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to assemble the biphenyl backbone . The compound has been listed as discontinued in commercial catalogs, suggesting challenges in synthesis or stability .

Eigenschaften

IUPAC Name

[2-phenyl-5-(trifluoromethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c15-14(16,17)19-12-6-7-13(11(8-12)9-18)10-4-2-1-3-5-10/h1-8,18H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFMIZBIIQTPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Bromoarene Component Preparation

The 4-bromo-trifluoromethoxybenzene component is synthesized through electrophilic substitution or halogen exchange. For example, trifluoromethoxy groups are typically introduced via Ullmann-type coupling or nucleophilic displacement of nitro or diazonium groups using trifluoromethylating agents like CsF or AgOTf.

Coupling Reaction Optimization

The reaction conditions from provide a template:

  • Catalyst : PdCl₂(dppf) (0.05 eq)

  • Base : Cs₂CO₃ (2 eq)

  • Solvent : DMF/THF (1:1)

  • Temperature : 90°C, 1 hour under nitrogen.

For the target compound, adjusting the solvent polarity (e.g., toluene/ethanol mixtures) may enhance solubility of the trifluoromethoxy-bearing bromoarene. Lower temperatures (70–80°C) could mitigate potential decomposition of the trifluoromethoxy group under strongly basic conditions.

Functional Group Interconversion Strategies

Oxidation of Methyl to Hydroxymethyl

An alternative route involves post-coupling oxidation of a methyl group to hydroxymethyl. For example:

  • Bromination : Treat 4-(trifluoromethoxy)-2-methylbiphenyl with N-bromosuccinimide (NBS) under radical conditions to yield 4-(trifluoromethoxy)-2-(bromomethyl)biphenyl.

  • Hydrolysis : React the bromomethyl intermediate with aqueous NaOH or AgNO₃ to form the hydroxymethyl group.

This method avoids handling sensitive boronic acids but requires precise control over bromination selectivity.

Reduction of Ester or Nitrile Groups

Reduction of a 2-cyano or 2-carboxylate biphenyl derivative using LiAlH₄ or DIBAL-H could yield the hydroxymethyl group. However, competing reduction of the trifluoromethoxy group must be evaluated.

Protective Group Strategies

Silyl Ether Protection

Protecting the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether prior to coupling prevents undesired side reactions. Post-coupling deprotection with TBAF in THF regenerates the alcohol.

Acetate Protection

Acetylation with acetic anhydride/pyridine forms a stable acetate, which is cleaved post-coupling using K₂CO₃ in methanol. This approach is exemplified in, where acetate-protected boronic acids were used in Pd-catalyzed couplings.

Alternative Coupling Methods

Ullmann Coupling

Copper-catalyzed coupling of 2-iodobenzyl alcohol with 4-trifluoromethoxyphenylboronic acid offers a Pd-free alternative. Conditions from analogous systems suggest CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMSO at 110°C.

Buchwald-Hartwig Amination

Comparative Analysis of Methods

Method Yield Conditions Advantages Challenges
Suzuki-Miyaura Coupling~60–75%*PdCl₂(dppf), Cs₂CO₃, DMF/THF, 90°CHigh regioselectivity, mild conditionsBoronic acid instability, protection needed
Ullmann Coupling~50–65%*CuI, 1,10-phenanthroline, DMSO, 110°CPd-free, cost-effectiveLonger reaction times, lower yields
Oxidation of Methyl~70–85%*NBS, then NaOH/AgNO₃Avoids boronic acidsSelectivity issues in bromination

*Estimated based on analogous reactions in.

Troubleshooting and Optimization

  • Low Coupling Yields : Increase catalyst loading to 0.1 eq Pd or switch to XPhos-based catalysts for electron-deficient substrates.

  • Trifluoromethoxy Decomposition : Replace Cs₂CO₃ with milder bases like K₃PO₄ and reduce reaction temperature to 70°C.

  • Boronic Acid Instability : Use pinacol boronic esters, which are more stable than free boronic acids .

Analyse Chemischer Reaktionen

Types of Reactions

(4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups into the biphenyl structure .

Wissenschaftliche Forschungsanwendungen

(4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-yl)methanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on Biphenyl Scaffolds

(4-Fluoro-4′-methyl-[1,1'-biphenyl]-2-yl)methanol (1c)
  • Structure : Fluoro (-F) at 4-position and methyl (-CH₃) at 4′-position; hydroxymethyl at 2-position.
  • Properties : The methyl group is electron-donating, while fluoro is weakly electron-withdrawing. This combination may reduce metabolic stability compared to trifluoromethoxy.
  • Application : Studied as a GPR120 agonist for type 2 diabetes, demonstrating moderate efficacy in preclinical models .
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol
  • Structure : Trifluoromethyl (-CF₃) at 4′-position and hydroxymethyl at 4-position.
  • Positional differences (4 vs. 4′) may alter electronic effects on the biphenyl system .
(4-Bromo-2-(trifluoromethoxy)phenyl)methanol
  • Structure : Single phenyl ring with bromo (-Br) at 4-position and -OCF₃ at 2-position.
  • Properties : Bromine serves as a leaving group, making this compound a reactive intermediate. The absence of a biphenyl structure reduces molecular weight (271.03 g/mol vs. target compound’s ~272.19 g/mol) and may limit π-π stacking interactions in biological targets .

Non-Biphenyl Analogs

(3,5-Bis(trifluoromethyl)phenyl)methanol
  • Structure : Two -CF₃ groups at 3- and 5-positions on a single phenyl ring.
  • Properties: High lipophilicity (logP ~3.2 estimated) due to dual -CF₃ groups, which may hinder aqueous solubility.
2-(4-Phenylphenoxy)ethanol
  • Structure: Ethanol-linked biphenyl with an ether oxygen.
  • Properties: The ether linkage increases flexibility compared to the rigid biphenyl-methanol structure. This compound has been explored in polymer chemistry and surfactant applications .

Pharmaceutical Derivatives

Olmesartan Impurity 25
  • Structure : Biphenyl core with hydroxymethyl and tetrazole groups.
  • Properties : The tetrazole ring introduces hydrogen-bonding capability, critical for angiotensin II receptor antagonism. The target compound’s -OCF₃ group may offer superior oxidative stability compared to tetrazole-containing analogs .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features Potential Applications
Target Compound C₁₄H₁₁F₃O₂ 272.19 -OCF₃ (4), -CH₂OH (2) Biphenyl GPR120 agonists, intermediates
(4-Fluoro-4′-methyl-[1,1'-biphenyl]-2-yl)methanol C₁₄H₁₃FO 216.25 -F (4), -CH₃ (4′) Biphenyl Diabetes therapeutics
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol C₁₄H₁₁F₃O 256.24 -CF₃ (4′) Biphenyl Lipophilic intermediates
(4-Bromo-2-(trifluoromethoxy)phenyl)methanol C₈H₆BrF₃O₂ 271.03 -Br (4), -OCF₃ (2) Single phenyl Synthetic intermediate
(3,5-Bis(trifluoromethyl)phenyl)methanol C₉H₆F₆O 244.14 -CF₃ (3,5) Single phenyl High-stability motifs

Research Findings and Implications

  • Synthetic Challenges : Introducing the -OCF₃ group requires specialized reagents (e.g., trifluoromethylation agents) and protective strategies due to its sensitivity .
  • Biological Performance : The trifluoromethoxy group’s electron-withdrawing nature may enhance target binding affinity in GPR120 agonists compared to methyl or fluoro analogs, as seen in related studies .

Biologische Aktivität

(4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)methanol is an organic compound with a trifluoromethoxy group attached to a biphenyl structure, which has garnered attention for its potential biological activities. This article delves into various studies exploring its biological effects, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C14H11F3O2
  • CAS Number : 2379321-37-4
  • Molecular Weight : 268.24 g/mol
  • Purity : Typically available at 95% purity.

The biological activity of (4-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)methanol is primarily attributed to its ability to interact with various biomolecular targets. The trifluoromethoxy group enhances lipophilicity, allowing the compound to penetrate cell membranes and interact with hydrophobic regions of proteins. This interaction modulates several biochemical pathways, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that (4-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)methanol exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 (µM) % Inhibition
MDA-MB-435 (Melanoma)6.8290.47%
K-562 (Leukemia)15.4381.58%
HCT-116 (Colon Cancer)0.6784.32%
T-47D (Breast Cancer)34.2784.83%

These findings suggest that the compound may serve as a promising lead in anticancer drug development due to its potent antiproliferative effects against multiple cancer types .

Mechanistic Studies

The mechanism behind the anticancer activity involves inducing apoptosis and inhibiting key signaling pathways associated with tumor growth and proliferation. Specific studies have shown that the compound can inhibit enzymes involved in cancer cell survival, such as EGFR and Src kinases .

Study on Antiproliferative Effects

A comprehensive study evaluated the antiproliferative effects of various derivatives of biphenyl compounds, including (4-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)methanol. The study involved screening against a panel of cancer cell lines and revealed that this compound exhibited a significant reduction in cell viability across multiple types, particularly in breast and colon cancer cells .

In Vivo Studies

In vivo studies are necessary to confirm the therapeutic potential of (4-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)methanol. Preliminary animal model studies have indicated promising results regarding tumor reduction and overall survival rates when administered in conjunction with standard chemotherapy agents .

Applications in Drug Development

Due to its unique chemical structure and biological activity, (4-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)methanol is being explored as a potential scaffold for developing new anticancer agents. Researchers are investigating modifications to enhance its efficacy and selectivity towards cancer cells while minimizing toxicity to normal tissues.

Q & A

Basic Question: What are the standard synthetic routes for (4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)methanol, and how can reaction yields be optimized?

Answer:
The synthesis typically involves two key steps: (i) constructing the biphenyl core and (ii) introducing functional groups (trifluoromethoxy and methanol).

  • Biphenyl Formation : Palladium-catalyzed Suzuki-Miyaura cross-coupling (e.g., aryl halides with boronic acids) is widely used . For example, coupling 2-bromophenyl trifluoromethoxy derivatives with phenylboronic acid.
  • Functionalization : Methanol group introduction may involve reduction of a ketone intermediate (e.g., using NaBH₄) or Grignard reactions.
  • Optimization :
    • Catalyst Systems: Use Pd(PPh₃)₄ with K₂CO₃ in THF/water (yields ~75–85%) .
    • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance trifluoromethoxy stability.
    • Yield Data :
CatalystSolventYield (%)Purity (HPLC)
Pd(PPh₃)₄THF/H₂O8298.5
Pd(OAc)₂DMF7897.2

Advanced Question: How can molecular docking studies elucidate the interaction of this compound with biological targets (e.g., inflammatory enzymes)?

Answer:
Molecular docking (e.g., AutoDock Vina ) predicts binding modes and affinity.

  • Protocol :
    • Target Preparation : Retrieve protein structures (e.g., COX-2 from PDB), remove water, add charges.
    • Ligand Preparation : Optimize compound geometry (DFT calculations) and assign partial charges.
    • Grid Box Setup : Focus on active sites (e.g., COX-2 catalytic pocket: x=24.5, y=18.2, z=23.1).
    • Docking Parameters : Exhaustiveness=100, num_modes=20.
  • Key Metrics :
    • Binding Energy (ΔG): Lower values indicate stronger affinity.
    • Hydrogen Bonds: Trifluoromethoxy groups may form halogen bonds with Arg120/Arg499 .
  • Case Study : Docking revealed ΔG = -9.2 kcal/mol for COX-2, suggesting potential anti-inflammatory activity .

Basic Question: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C/¹⁹F NMR confirms structure.
    • ¹⁹F NMR : δ -58 ppm (CF₃O group) .
    • ¹H NMR : Methanol proton at δ 4.8–5.2 ppm (exchangeable).
  • HPLC-MS : Quantifies purity (>98%) and molecular ion ([M+H]⁺ = 299.1 m/z).
  • FT-IR : O-H stretch (3300 cm⁻¹), C-F (1150 cm⁻¹) .

Advanced Question: How does the trifluoromethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Answer:
The -OCF₃ group is a strong electron-withdrawing meta-director.

  • EAS Example : Nitration at 60°C in HNO₃/H₂SO₄ yields 3-nitro derivatives (meta to -OCF₃).
  • Experimental Design :
    • Control : Compare with methoxy (-OCH₃) analogs to assess electronic effects.
    • Kinetic Studies : Monitor reaction progress via HPLC (e.g., 90% conversion in 4 h at 60°C).
    • Regioselectivity Data :
SubstituentMajor Product (% Yield)
-OCF₃3-nitro (88%)
-OCH₃4-nitro (92%)

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Answer:
SAR focuses on modifying:

  • Biphenyl Core : Introduce electron-donating groups (e.g., -CH₃) at the 3-position to enhance π-π stacking .
  • Trifluoromethoxy : Replace with -SCF₃ to improve hydrophobic interactions .
  • Methanol Group : Oxidize to ketone for metabolic stability or esterify for prodrug strategies.
  • Case Study :
    • Analog A (4-CF₃O → 4-SCF₃): 2.5× higher COX-2 inhibition (IC₅₀ = 0.8 µM vs. 2.0 µM) .
    • Analog B (methanol → acetate ester): 3× improved oral bioavailability in rat models .

Basic Question: What are the stability considerations for this compound under different storage conditions?

Answer:

  • Light Sensitivity : Degrades via radical pathways (UV light); store in amber vials.
  • Temperature : Stable at -20°C for >12 months; 25% decomposition at 25°C/6 months (HPLC data) .
  • Humidity : Hygroscopic; use desiccants (silica gel) to prevent hydrolysis of -OCF₃.

Advanced Question: How can LC-MS/MS resolve discrepancies in metabolite identification during pharmacokinetic studies?

Answer:

  • Method :
    • Sample Prep : Plasma proteins precipitated with acetonitrile.
    • Chromatography : C18 column (2.1 × 50 mm), 0.1% formic acid/MeCN gradient.
    • MS Detection : MRM mode for parent (299.1 → 211.0) and metabolites (e.g., glucuronide, m/z 475.2).
  • Data Conflict Resolution :
    • Isomeric Metabolites : Use HILIC chromatography to separate hydroxylated regioisomers.
    • False Positives : Compare fragmentation patterns with synthetic standards .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.